Product packaging for Dibutyldimethoxysilane(Cat. No.:CAS No. 18132-63-3)

Dibutyldimethoxysilane

Cat. No.: B102371
CAS No.: 18132-63-3
M. Wt: 204.38 g/mol
InChI Key: YPENMAABQGWRBR-UHFFFAOYSA-N
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Description

Contextualization within Organosilane Chemistry

Organosilane chemistry is a branch of chemistry focused on compounds that feature carbon-silicon bonds. wikipedia.org These compounds are a unique class of molecules that bridge the gap between organic and inorganic materials. nih.gov The defining feature of organosilanes is the silicon-carbon bond, which is longer and weaker than a typical carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack, a key aspect of its reactivity. wikipedia.org

Organosilanes typically possess two types of substituents attached to the silicon atom: hydrolyzable groups and non-hydrolyzable organic groups. nih.gov The hydrolyzable groups, often alkoxy groups like the methoxy (B1213986) (-OCH3) groups in dibutyldimethoxysilane, can react with water to form silanols (Si-OH). russoindustrial.ru These silanols are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. russoindustrial.ru This ability to form durable, cross-linked networks is fundamental to their use in coatings, adhesives, and composite materials. russoindustrial.ruzmsilane.com

The non-hydrolyzable organic groups, such as the butyl groups in this compound, are not reactive in this context but play a crucial role in determining the compound's physical properties and its interaction with other organic materials. nih.gov These groups impart characteristics like hydrophobicity and compatibility with organic polymers. russoindustrial.ru The vast structural diversity achievable by varying these organic and hydrolyzable groups allows for the fine-tuning of organosilanes for a wide array of applications, from surface treatments and coupling agents to building blocks in organic synthesis. zmsilane.comgelest.comresearchgate.net

Significance of Dialkoxysilanes in Contemporary Chemical Science

Within the broader field of organosilanes, dialkoxysilanes, which have two hydrolyzable alkoxy groups, occupy a significant position. Unlike trialkoxysilanes, which can form extensive three-dimensional cross-linked networks, the bifunctional nature of dialkoxysilanes like this compound leads to the formation of more linear or layered structures upon hydrolysis and condensation. nih.gov This structural control is critical in many advanced applications.

A primary area of significance for dialkoxysilanes is in catalysis, particularly in Ziegler-Natta polymerization. google.comlibretexts.org In the production of polymers like polypropylene (B1209903), organosilanes are often used as external electron donors to control the stereochemistry of the polymer chain. epo.orgnih.gov The structure of the silane (B1218182), including the steric bulk of its organic substituents, influences the catalyst's stereoselectivity, which in turn determines the physical properties of the final polymer. libretexts.orgnih.gov this compound, for instance, is used as a stereo modifier in catalysts for producing polypropylenes. google.com

Furthermore, dialkoxysilanes are important intermediates in the synthesis of other complex organosilicon compounds. google.com Their controlled reactivity allows for stepwise functionalization, making them valuable building blocks. researchgate.net Research has also explored the use of specialized dialkoxysilanes in creating materials with unique properties, such as planar chiral dialkoxysilanes that introduce chirality and high reactivity into otherwise conventional molecules. elsevierpure.com Their ability to act as coupling agents, crosslinking agents, and surface modifiers solidifies their essential role in modern materials science and chemical synthesis. russoindustrial.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24O2Si B102371 Dibutyldimethoxysilane CAS No. 18132-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl(dimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPENMAABQGWRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18132-63-3
Record name Di-n-butyldimethoxysilane
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Mechanistic Investigations of Dibutyldimethoxysilane Reactions

Elucidation of Hydrolysis and Condensation Reaction Mechanisms

The general scheme for these reactions can be represented as follows:

Hydrolysis: R₂Si(OCH₃)₂ + H₂O ⇌ R₂Si(OCH₃)(OH) + CH₃OH R₂Si(OCH₃)(OH) + H₂O ⇌ R₂Si(OH)₂ + CH₃OH

Condensation: 2 R₂Si(OH)₂ ⇌ (HO)R₂Si-O-SiR₂(OH) + H₂O R₂Si(OH)₂ + R₂Si(OCH₃)(OH) ⇌ (HO)R₂Si-O-SiR₂(OCH₃) + H₂O

These reactions are reversible, and the forward reactions of hydrolysis and condensation are often accompanied by the reverse reactions of esterification and alcoholysis/hydrolysis of siloxane bonds, respectively. unm.edu The reaction conditions play a crucial role in determining the rates of these competing reactions and, consequently, the structure of the final product. unm.eduresearchgate.net

Both hydrolysis and condensation are typically catalyzed by either acid or base. unm.eduadhesivesmag.com

Acid-catalyzed mechanism: In acidic conditions, a proton (H⁺) protonates an alkoxy group, making it a better leaving group. A water molecule then attacks the silicon atom in a bimolecular nucleophilic substitution (Sɴ2) reaction. unm.eduafinitica.com

Base-catalyzed mechanism: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom, leading to a pentacoordinate intermediate. unm.eduadhesivesmag.com This intermediate then expels an alkoxide ion.

The pH of the reaction medium significantly affects the rates of both hydrolysis and condensation, with the minimum rate for hydrolysis generally observed around pH 7 and for condensation around pH 4. adhesivesmag.com

Role of Intermolecular Forces and Inductive Effects in Reaction Progression

Intermolecular forces and inductive effects play a significant role in the progression of dibutyldimethoxysilane hydrolysis and condensation reactions.

Intermolecular Forces:

Intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, are crucial in the aggregation of silanol (B1196071) intermediates and the subsequent condensation process. byjus.comkhanacademy.orgsavemyexams.com Once silanol groups are formed through hydrolysis, they can interact with each other via hydrogen bonds. gelest.com This brings the reactive species into close proximity, facilitating the condensation reaction where a water molecule is eliminated to form a siloxane bond. The strength of these intermolecular interactions can influence the rate and extent of condensation, thereby affecting the final structure of the polysiloxane network. nih.govlibretexts.org The solvent also plays a role; protic solvents can hydrogen bond with deprotonated silanols, retarding base-catalyzed condensation, while aprotic solvents can hydrogen bond with protonated silanols, promoting acid-catalyzed condensation. unm.edu

Inductive Effects:

The inductive effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. youtube.comyoutube.com In the context of this compound, the butyl groups, being alkyl groups, are electron-donating. This has a pronounced effect on the reactivity of the silicon center.

During acid-catalyzed hydrolysis, the electron-donating nature of the butyl groups increases the electron density on the silicon atom. This increased electron density stabilizes the positively charged transition state formed upon protonation of a methoxy (B1213986) group, thereby accelerating the rate of hydrolysis. unm.edu Conversely, under basic conditions, the electron-donating butyl groups increase the electron density on the silicon atom, making it less electrophilic and thus less susceptible to nucleophilic attack by a hydroxide ion. This leads to a retardation of the hydrolysis rate under basic conditions. unm.edu The inductive effect of different substituents on the rate of hydrolysis has been observed in various studies, where electron-withdrawing groups have the opposite effect. nih.govresearchgate.net

The following table summarizes the expected influence of the butyl groups in this compound on the reaction rates:

Reaction ConditionInductive Effect of Butyl GroupsExpected Effect on Reaction Rate
Acid-Catalyzed HydrolysisElectron-donatingAcceleration
Base-Catalyzed HydrolysisElectron-donatingRetardation

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative insights into the rates of hydrolysis and condensation of alkoxysilanes. mdpi.comfrontiersin.orgresearchgate.netnih.gov The rates of these reactions are influenced by several factors, including the concentration of reactants (silane, water), catalyst type and concentration, temperature, and the solvent system. unm.edugoogle.com.na

For alkoxysilanes in general, hydrolysis is often found to be faster than condensation, particularly under acidic conditions. scispace.com The rate constants for these reactions can be determined by monitoring the concentration of reactants and products over time using techniques like nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC). afinitica.comscispace.com

The condensation reaction rate is also highly dependent on the reaction conditions. The formation of siloxane bonds can occur through either water-producing or alcohol-producing pathways, and their relative rates can be influenced by steric hindrance and the nature of the substituents. scispace.com For example, in the condensation of triethoxysilanol, the ethanol-producing condensation was found to be faster than the water-producing condensation, suggesting that steric effects can be dominant. scispace.com

A hypothetical data table illustrating the kind of information obtained from kinetic studies is presented below. Please note that these values are for illustrative purposes and are not actual experimental data for this compound.

Catalyst[H₂O] (M)Temperature (°C)Hydrolysis Rate Constant (k_hyd, M⁻¹s⁻¹)Condensation Rate Constant (k_cond, M⁻¹s⁻¹)
HCl1.0251.5 x 10⁻³5.0 x 10⁻⁴
NaOH1.0258.0 x 10⁻⁴1.2 x 10⁻³
None1.0252.0 x 10⁻⁵1.0 x 10⁻⁵

Mechanistic Aspects in Olefin Polymerization (External Electron Donor Role)

This compound can function as an external electron donor (EED) in Ziegler-Natta catalysis for olefin polymerization, particularly for propylene (B89431). wikipedia.orglibretexts.orgnumberanalytics.com Ziegler-Natta catalysts, typically composed of a titanium-based compound supported on magnesium chloride and activated by an organoaluminum co-catalyst, are used to produce stereoregular polymers like isotactic polypropylene (B1209903). wikipedia.orgnumberanalytics.comslideshare.net

The role of the external electron donor is multifaceted and crucial for controlling the catalyst's performance. researchgate.netgoogleapis.com The primary functions of an EED like this compound include:

Improving Stereoselectivity: The EED selectively deactivates or poisons non-stereospecific active sites on the catalyst surface. acs.orgresearchgate.net This leads to an increase in the isotacticity of the resulting polypropylene. mdpi.commdpi.comresearchgate.net

Controlling Molecular Weight Distribution: The presence of an EED can influence the molecular weight and molecular weight distribution of the polymer. researchgate.net

The mechanism by which this compound exerts its influence involves its interaction with the components of the Ziegler-Natta catalyst system. colab.wsacs.org The silane (B1218182) can coordinate to the titanium active centers or react with the organoaluminum co-catalyst. researchgate.net This interaction modifies the electronic and steric environment of the active sites, thereby influencing the way the propylene monomer inserts into the growing polymer chain. researchgate.netacs.org

Computational studies using Density Functional Theory (DFT) have provided insights into the interaction of external donors with the catalyst surface. researchgate.net These studies suggest that the donor molecule can coordinate to the magnesium chloride support or directly to the titanium active site, affecting the stability of different propylene insertion pathways and thus enhancing stereoselectivity. researchgate.netacs.org

The effectiveness of an alkoxysilane as an external donor is related to its molecular structure. researchgate.net The nature of the alkyl and alkoxy groups influences the donor's ability to coordinate and its steric bulk, which in turn affects the catalyst's performance. googleapis.commdpi.com

The following table outlines the proposed effects of an external electron donor like this compound in Ziegler-Natta polymerization:

ParameterEffect of External Electron DonorMechanistic Rationale
Polymer IsotacticityIncreaseSelective poisoning of non-stereospecific active sites.
Catalyst ActivityCan increase or decreaseDeactivation of some sites, but potential enhancement of others. acs.orgresearchgate.net
Molecular WeightCan be influencedAlteration of chain transfer and termination rates.
Molecular Weight DistributionCan be narrowedMore uniform active sites. researchgate.net

Applications of Dibutyldimethoxysilane in Advanced Materials Science and Engineering

Role in Surface Modification and Coating Technologies

Surface modification and coating technologies are essential for protecting materials from environmental degradation and for imparting new functionalities to a substrate. smt.co.innih.govazom.com Dibutyldimethoxysilane is employed in this area primarily due to the hydrophobic nature of its butyl groups, which allows it to create water-repellent surfaces.

A key application of this compound is as an active component in aqueous emulsions designed to render porous materials like masonry, concrete, and wood water-repellent. google.comgoogleapis.comjustia.com These formulations provide a stable, water-based alternative to solvent-heavy solutions. The composition of these emulsions is typically a carefully balanced mixture of a hydrolyzable silane (B1218182), an emulsifier, a buffering agent, and water. google.comjustia.com

This compound is one of the hydrolyzable silanes that can be used in these emulsions. googleapis.comjustia.com Upon application to a porous substrate, the emulsion breaks, and the this compound undergoes hydrolysis and condensation reactions in the presence of atmospheric moisture and the substrate's surface chemistry. This process forms a polysiloxane network that lines the pores of the material. The non-polar butyl groups are oriented away from the surface, creating a hydrophobic layer that prevents the capillary absorption of water while still allowing the material to breathe (i.e., remain permeable to water vapor). hydrophobe.org To ensure the storage stability of the emulsion and prevent premature hydrolysis of the silane, a buffering compound is used to maintain the pH in a stable range, typically between 6 and 8. google.comjustia.com

ComponentFunctionExample Substance(s)
Hydrolyzable Silane The active ingredient that forms the water-repellent polysiloxane network.This compound, Octyltriethoxysilane
Emulsifier Stabilizes the silane droplets within the aqueous phase.Agents with an HLB value of 1.5 to 20.
Buffering Compound Maintains the pH of the emulsion to ensure hydrolytic stability during storage.Sodium Bicarbonate, Trisodium Phosphate
Carrier The aqueous medium for the emulsion.Water
Table based on buffered aqueous silane emulsion formulations. google.comgoogleapis.comjustia.com

In the field of semiconductor manufacturing, particularly in advanced lithography processes like EUV (Extreme Ultraviolet) lithography, multi-layer resist systems are crucial for achieving the miniaturization of circuit patterns. i.moscow These systems often include a resist underlayer film, which serves multiple functions, including acting as an anti-reflective coating and providing high etching resistance during the pattern transfer process. google.com

Silicon-containing materials are often incorporated into these underlayer films to enhance their resistance to oxygen-based plasma etching. google.com Patent literature discloses that this compound can be included as a component in compositions used to form these silicon-containing resist underlayer films. i.moscow When formulated into a spin-coatable composition, it can undergo thermal crosslinking after being applied to the substrate. This forms a stable, silicon-rich film with good adhesiveness to the resist upper layer. epo.org The presence of the silicon from the this compound provides the necessary etch selectivity, allowing the underlayer to act as a robust hard mask for patterning the underlying substrate. google.com

Contribution to Ceramic and Glass Material Fabrication via Sol-Gel Methods

The sol-gel process is a versatile method for fabricating high-purity, homogeneous ceramic and glass materials at temperatures much lower than traditional melt-processing techniques. sigmaaldrich.commo-sci.comutah.edu The process relies on the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form an inorganic network. wikipedia.orgaustceram.com

This compound can be used as a co-precursor in the sol-gel synthesis of specialty glasses and ceramics. ceramics-silikaty.cz While tetra-functional precursors like TEOS form the primary three-dimensional backbone of the material, the inclusion of di-functional precursors like this compound modifies the network. sigmaaldrich.com Because it has only two reactive methoxy (B1213986) groups, its incorporation terminates network growth in two directions at the point of insertion, while the two butyl groups introduce organic character into the inorganic matrix.

This modification can be used to control the final properties of the glass or ceramic. For example, the introduction of hydrophobic butyl groups can alter the surface energy and wettability of the final product. The presence of these organic groups can also create controlled porosity upon thermal treatment if they are burned out at high temperatures. ceramics-silikaty.cz This approach allows for the fabrication of materials like glass-ceramics with precisely engineered microstructures and properties for advanced applications, such as high-performance optical components or functional ceramics. rsc.orgresearchgate.net

StageDescription
1. Sol Formation Molecular precursors (e.g., this compound, TEOS) are dissolved in a solvent (e.g., alcohol) and hydrolyzed by adding water, forming a colloidal solution (sol).
2. Gelation The hydrolyzed precursors undergo polycondensation, forming a continuous solid network (gel) that immobilizes the remaining liquid phase.
3. Aging The gel is kept in its mother liquor, allowing for further crosslinking and strengthening of the network structure.
4. Drying The liquid phase is removed from the gel network, which is typically accompanied by significant shrinkage. The resulting solid is a xerogel or aerogel, depending on the drying method.
5. Densification The dried gel is heated at elevated temperatures to collapse the porous structure, remove residual organic groups, and form a dense ceramic or glass.
Table outlining the general stages of the sol-gel process. wikipedia.orgaustceram.commo-sci.com

Advanced Composite Material Development

The general mechanism for a dialkoxysilane, such as this compound, involves the hydrolysis of the methoxy groups to form silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent bonds. The dibutyl groups, being non-reactive and hydrophobic, are oriented away from the filler surface and into the polymer matrix. This non-polar nature can improve the dispersion of fillers in a non-polar polymer matrix and can impart hydrophobic (water-repellent) characteristics to the composite material. researchgate.netresearchgate.net

In the context of specific applications, patent literature alludes to the use of this compound in the following areas:

Adhesive Layers for Insulation: In the manufacturing of vacuum insulation panels, this compound is listed as a possible additive to the adhesive layer. Its function is likely to enhance the adhesion of the polymer layer to a metal film (like aluminum) and to improve the water vapor barrier properties by creating a more hydrophobic interface.

Polyimide Films: It has been mentioned as a potential silane compound in polyimide precursor compositions. In this context, it may contribute to improving the mechanical properties, such as tensile strength and elongation at break, of the final polyimide film.

Low-k Dielectric Materials: For applications in the semiconductor industry, this compound is included in lists of silane monomers for synthesizing siloxane-epoxy polymers used as low-dielectric constant materials. Its incorporation could influence the dielectric properties and thermal stability of the resulting polymer.

Due to the absence of specific experimental data in the available literature, it is not possible to present detailed research findings or data tables that quantify the impact of this compound on the properties of advanced composite materials. The table below illustrates the type of data that is not available for this compound but is commonly found for other more extensively researched silane coupling agents.

Interactive Data Table: Illustrative Example of Missing Data for this compound

The following table is a hypothetical representation of the type of data required for a thorough analysis. Note: The values presented here are for illustrative purposes only and are not based on actual experimental results for Dibutyledimethoxysilane.

PropertyPolymer MatrixReinforcement/FillerThis compound Content (% w/w)Result
Tensile Strength (MPa)EpoxyGlass Fiber0Data Not Available
Tensile Strength (MPa)EpoxyGlass Fiber1Data Not Available
Flexural Modulus (GPa)Polypropylene (B1209903)Talc0Data Not Available
Flexural Modulus (GPa)PolypropyleneTalc2Data Not Available
Water Absorption (%)EpoxySilica (B1680970)0Data Not Available
Water Absorption (%)EpoxySilica1.5Data Not Available
Glass Transition Temp (°C)PolyimideNone0Data Not Available
Glass Transition Temp (°C)PolyimideNone0.5Data Not Available

Catalytic Roles and Applications of Dibutyldimethoxysilane

External Electron Donors in Stereospecific Olefin Polymerization

In the production of isotactic polypropylene (B1209903) using heterogeneous Ziegler-Natta catalysts, external electron donors are essential components. researchgate.net These donors are added to the polymerization system along with the main catalyst (typically a titanium compound supported on magnesium chloride) and a co-catalyst (usually an organoaluminum compound like triethylaluminum). researchgate.netgoogle.com The primary roles of the external donor are to enhance the stereospecificity of the catalyst, control the molecular weight of the polymer, and in some cases, influence the catalyst's activity. researchgate.netgoogle.com

Alkoxysilanes, such as dibutyldimethoxysilane, are a widely used class of external electron donors. google.com Their effectiveness is attributed to their ability to interact with the active sites of the catalyst, selectively deactivating non-stereospecific sites or converting them into stereospecific ones. researchgate.net This leads to a higher yield of the desired isotactic polymer, which possesses superior mechanical and thermal properties compared to its atactic counterpart.

The addition of this compound as an external donor has a marked impact on the efficiency and selectivity of olefin polymerization. Research has shown that the structure of the alkoxysilane donor, including the nature of the alkyl and alkoxy groups, is a critical factor in determining the catalyst's activity and the isotacticity of the resulting polypropylene. google.com

The following table illustrates the typical effects of an external donor like this compound on the properties of polypropylene in a Ziegler-Natta catalyzed polymerization.

PropertyWithout External DonorWith this compound
Catalyst Activity (kg PP/g cat·h) HighModerate to High
Isotacticity Index (%) Lower (e.g., ~66%)Higher (e.g., 92-98%) researchgate.net
Polymer Molecular Weight VariesCan be controlled
Xylene Solubles (%) HigherLower

Note: The values presented are illustrative and can vary significantly depending on the specific catalyst system, polymerization conditions, and the concentration of the external donor.

Exploration of this compound as a Precursor in Catalytic Systems

While the predominant role of this compound is as an external electron donor added during the polymerization process, it is also listed as a component in various patented catalyst compositions. google.comgoogle.com.na In these systems, it is often part of a mixture of selectivity control agents. google.com The term "precursor" can be interpreted in the context of the in-situ formation of the active catalytic system within the polymerization reactor. google.com

The process often involves charging the reactor with a pro-catalyst slurry, which contains the solid titanium component and an internal donor. google.com Subsequently, a mixture containing the external donor, such as this compound, and an activity-limiting agent is introduced. google.com Finally, the addition of the organoaluminum co-catalyst activates the entire system for polymerization. google.com In this sense, this compound is a precursor to the final, active catalytic species formed in the reactor. However, its primary function remains the control of stereoselectivity. There is less evidence to suggest that it is used as a direct precursor in the initial synthesis and isolation of the solid procatalyst component itself in the same way internal donors like phthalates or diethers are. aalto.firesearchgate.net

Mechanistic Insights into Catalytic Activation by Organosilanes

The mechanism by which organosilanes like this compound activate and control Ziegler-Natta catalysts is complex and involves interactions between the silane (B1218182), the organoaluminum co-catalyst, and the titanium active centers on the MgCl₂ support.

It is understood that the external donor does not typically interact directly with the titanium active sites in its original form. Instead, it is believed to first form a complex with the organoaluminum co-catalyst (e.g., triethylaluminum). This complex then interacts with the catalyst surface.

Computational studies, often employing Density Functional Theory (DFT), have provided insights into these interactions. The general consensus is that the external donor can perform several functions:

Selective Poisoning: The donor-co-catalyst complex can selectively coordinate to and deactivate the more exposed and less stereospecific Ti sites on the catalyst surface, leaving the more sterically hindered and highly isospecific sites available for polymerization.

Transformation of Active Sites: The interaction of the external donor can modify the electronic and steric environment of the active centers, potentially converting non-specific sites into isospecific ones.

Control of Co-catalyst Activity: The external donor can moderate the reducing power of the organoaluminum co-catalyst, preventing the over-reduction of Ti⁴⁺ species to inactive Ti²⁺ states and thus maintaining higher catalyst activity over time.

The specific nature of the alkyl and alkoxy groups on the silicon atom of the external donor dictates the stability of the complex with the co-catalyst and its steric bulk, which in turn influences its effectiveness in controlling the stereospecificity and activity of the polymerization.

Advanced Analytical and Spectroscopic Characterization Techniques for Dibutyldimethoxysilane Systems

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidaion

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of dibutyldimethoxysilane and tracking its transformation into polysiloxane networks. These methods are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment of molecular bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in bond polarizability. thermofisher.comedinst.com

During the sol-gel process, the hydrolysis of methoxy (B1213986) groups (-OCH₃) and subsequent condensation of the resulting silanol (B1196071) groups (-Si-OH) to form siloxane bridges (-Si-O-Si-) can be monitored. FTIR is particularly sensitive to polar functional groups like Si-O-C and Si-O-Si, while Raman is highly effective for analyzing the symmetric, less polar Si-O-Si backbone and the organic alkyl groups. researchgate.netrsc.org

Key vibrational modes observed in the analysis of this compound systems include:

C-H Vibrations: Stretching and bending modes of the butyl and methyl groups appear in both FTIR and Raman spectra, confirming the presence of the organic substituents.

Si-O-C Vibrations: The stretching of the Si-O-C linkage in the unhydrolyzed precursor is readily observable in FTIR spectra. The disappearance of these peaks is a clear indicator of the progress of the hydrolysis reaction.

Si-OH Vibrations: The formation of silanol intermediates can be detected by a broad O-H stretching band in the FTIR spectrum.

Si-O-Si Vibrations: The formation of the siloxane network is identified by the appearance of strong, broad absorption bands corresponding to the asymmetric and symmetric stretching of Si-O-Si bonds. mdpi.com

Interactive Table 6.1: Characteristic Vibrational Frequencies for this compound Systems

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Assignment
C-H Stretch (Alkyl) 2850 - 2960 FTIR, Raman Stretching of C-H bonds in butyl groups.
Si-O-Si Asymmetric Stretch 1000 - 1130 FTIR Formation of the main polysiloxane backbone.
Si-O-C Stretch 1080 - 1100, ~840 FTIR Present in the precursor; disappears upon hydrolysis.
Si-C Stretch 750 - 850, ~1260 FTIR, Raman Stretching of the silicon-carbon bond. mdpi.com
Si-O-Si Symmetric Stretch 400 - 500 Raman Characteristic of the siloxane network. researchgate.net

The structure of the resulting polysiloxane network is highly dependent on reaction conditions. Both FTIR and Raman spectroscopy can provide information on the degree of condensation and the arrangement of siloxane chains. The position and width of the main Si-O-Si asymmetric stretching band in FTIR can indicate the extent of network formation and the distribution of cyclic and linear structures. In Raman spectroscopy, specific bands can be assigned to different siloxane ring sizes (e.g., trimers, tetramers), allowing for a more detailed structural analysis of the condensed species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the atomic-level characterization of silicon-containing compounds. Specifically, ²⁹Si NMR provides direct information about the local chemical environment of silicon atoms, making it ideal for studying the hydrolysis and condensation of this compound. researchgate.netucsb.edu

For the characterization of the final, solid polysiloxane material, solid-state ²⁹Si Magic Angle Spinning (MAS) NMR is employed. This technique resolves the distinct silicon environments within the amorphous network. The chemical shift of a ²⁹Si nucleus is highly sensitive to the number of attached siloxane bridges.

For a difunctional precursor like this compound, where the silicon is bonded to two butyl groups, the resulting silicon sites are designated with a "D" notation. The superscript 'n' in Dⁿ denotes the number of bridging oxygen atoms connected to the silicon atom.

D⁰: Dibutyldisilanediol units, (C₄H₉)₂Si(OH)₂.

D¹: Silicon atoms at the end of a chain, with one siloxane bond, (C₄H₉)₂Si(OH)(OSi-).

D²: Silicon atoms within a linear chain or a cyclic structure, with two siloxane bonds, (C₄H₉)₂Si(OSi-)₂.

By quantifying the relative intensities of the D⁰, D¹, and D² signals, the degree of condensation and the relative proportions of chain ends to internal chain units can be determined, providing a detailed picture of the polymer network's connectivity. researchgate.netresearchgate.net

Interactive Table 6.2: Typical ²⁹Si Chemical Shifts for Solid Polydibutylsiloxane

Silicon Species Notation Number of Siloxane Bonds Typical Chemical Shift (ppm)
Chain Interior 2 -19 to -24
Chain End 1 -9 to -15

Solution-state ²⁹Si NMR is used to monitor the initial stages of the sol-gel reaction in real-time. nih.gov It allows for the identification and quantification of the original this compound precursor and the various transient species formed during its hydrolysis and early condensation. unavarra.es

As the reaction proceeds, the single peak corresponding to the precursor, (C₄H₉)₂Si(OCH₃)₂, diminishes and new peaks appear at different chemical shifts corresponding to the partially hydrolyzed species, (C₄H₉)₂Si(OCH₃)(OH), and the fully hydrolyzed species, (C₄H₉)₂Si(OH)₂. Subsequently, peaks corresponding to dimers and other small oligomers appear as condensation begins. Kinetic analysis of the concentration changes of these species over time provides valuable data on the relative rates of hydrolysis and condensation. researchgate.netsioc-journal.cn

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS) for Molecular Characterization

Mass spectrometry is a key technique for identifying the molecular weight and structure of this compound and its reaction products. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a powerful method for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the volatile this compound precursor and its early, low-molecular-weight hydrolysis and condensation products. nih.govresearchgate.net In the mass spectrometer, molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of alkyl (-C₄H₉) and methoxy (-OCH₃) groups. The presence of silicon's characteristic isotopic pattern (²⁸Si, ²⁹Si, ³⁰Si) helps confirm the identity of silicon-containing fragments.

For larger, less volatile oligomers formed during condensation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Interactive Table 6.3: Plausible Mass Fragments in GC-MS of this compound

m/z Value Plausible Fragment Ion Formula Notes
189 [M - CH₃]⁺ [C₈H₂₁O₂Si]⁺ Loss of a methyl group.
173 [M - OCH₃]⁺ [C₈H₂₁OSi]⁺ Loss of a methoxy group.
147 [M - C₄H₉]⁺ [C₅H₁₅O₂Si]⁺ Loss of a butyl group (base peak).
115 [M - C₄H₉ - CH₃OH]⁺ [C₄H₁₁OSi]⁺ Loss of a butyl group and methanol (B129727).

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Ratios and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states within the top 5-10 nanometers of a material. xpsfitting.com It is particularly useful for analyzing thin films or surface coatings derived from this compound. nih.gov

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

Interactive Table 6.4: Representative Binding Energies for Polysiloxane Films

Core Level Typical Binding Energy (eV) Assignment
Si 2p ~102.0 - 102.5 Silicon in a polysiloxane (O-Si-O) environment. xpsfitting.com
O 1s ~532.5 - 533.0 Oxygen in a siloxane (Si-O-Si) network. aau.dkrsc.org
C 1s ~284.8 Adventitious carbon, C-C/C-H in alkyl chains.

Advanced Microscopy Techniques (TEM, SEM, AFM) for Morphological and Nanostructural Analysis

A detailed analysis of the morphological and nanostructural characteristics of materials derived specifically from this compound using Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) is not available in the reviewed scientific literature. General principles of these techniques are well-established for characterizing silica-based materials, but specific studies focusing on this compound as the precursor are absent.

Rheological and Gelation Time Studies

Similarly, there is a lack of specific research data on the rheological properties and gelation times of sol-gel systems prepared using this compound. While the principles of rheological analysis and the factors influencing gelation time are broadly understood for silicate (B1173343) systems, dedicated studies quantifying these parameters for this compound, including data suitable for inclusion in tables, were not found.

Theoretical and Computational Studies of Dibutyldimethoxysilane

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory is a cornerstone of computational chemistry, focusing on describing the distribution of electrons in molecules. nih.gov By solving approximations of the Schrödinger equation, quantum chemical methods can calculate a wide range of molecular properties. scienceopen.com The Hartree-Fock (HF) method and Density Functional Theory (DFT) are two of the most common approaches. DFT, in particular, is widely used for its balance of computational cost and accuracy in calculating the potential energy surface for systems with hundreds of atoms. scienceopen.com These calculations provide a foundational understanding of a molecule's intrinsic characteristics.

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its likely chemical behavior (reactivity). By finding the minimum energy structure on a potential energy surface, the equilibrium geometry of dibutyldimethoxysilane can be determined with high accuracy. nih.gov Properties such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data where available.

Reactivity can be predicted by analyzing various electronic properties derived from quantum chemical calculations. scienceopen.comosti.gov Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the distribution of charge within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are prime locations for chemical reactions. For this compound, the oxygen atoms of the methoxy (B1213986) groups are expected to be nucleophilic sites, while the silicon atom is an electrophilic center.

Quantum Descriptors: Indices such as electrophilicity and nucleophilicity can be calculated to quantify and compare the reactivity of different molecules or different sites within the same molecule. chemrxiv.org These descriptors are valuable for building structure-activity relationship models. chemrxiv.org

Calculated PropertySignificance for this compoundTypical Computational Method
Optimized Molecular Geometry Predicts bond lengths (e.g., Si-O, Si-C, C-H) and angles.DFT (e.g., B3LYP/6-31G)
HOMO/LUMO Energies Indicates electron-donating/accepting ability and chemical stability.DFT, HF
Electrostatic Potential Map Identifies electrophilic (Si) and nucleophilic (O) centers for reaction.DFT, HF
Atomic Charges Quantifies the partial charges on each atom, predicting sites for hydrolysis.Mulliken, NBO analysis

Molecular Dynamics Simulations for Network Formation and Dynamics

While quantum mechanics is ideal for studying individual molecules or single reaction steps, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes like the formation of polymer networks. nih.gov This technique is particularly useful for studying the hydrolysis and subsequent condensation of this compound into a polysiloxane network.

In a typical MD simulation of this process, a simulation box would be filled with this compound and water molecules. The simulation would track the trajectories of all atoms as the hydrolysis of the methoxy groups occurs, followed by the condensation reactions that form siloxane (Si-O-Si) bonds. These simulations can reveal:

Aggregation and Micelle Formation: The amphiphilic nature of the partially hydrolyzed silane (B1218182) molecules can lead to self-assembly and the formation of micelles or other aggregates. nih.gov

Dynamics of Network Growth: Researchers can study the rate of reaction and how factors like temperature, concentration, and the presence of catalysts influence the speed and structure of network formation. arxiv.org

To handle the chemical reactions (bond breaking and formation) that occur during polymerization, reactive force fields (like ReaxFF) are often employed in MD simulations. mdpi.com These force fields can smoothly describe the transition from reactants to products without the high computational cost of quantum mechanics. mdpi.com

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Understanding the precise pathway a reaction follows is critical for controlling its outcome. Computational modeling can elucidate the step-by-step mechanism of this compound hydrolysis and condensation by mapping the reaction's energy landscape. researchgate.net This involves identifying all relevant intermediates and, crucially, the transition states that connect them. nih.gov

The process typically involves:

Proposing a Reaction Pathway: Based on chemical principles, a plausible sequence of elementary steps is proposed for the hydrolysis of the Si-OCH₃ bond and the condensation of two silanol (B1196071) (Si-OH) groups.

Locating Stationary Points: Using quantum chemical methods, the structures of the reactants, products, and any proposed intermediates are optimized. Advanced algorithms are then used to locate the transition state structures, which represent the energy maxima along the reaction coordinate. rsc.org

Constructing the Energy Profile: The calculated energies are plotted against the reaction coordinate to create an energy landscape diagram. This visual representation clearly shows the favorability and kinetics of different potential reaction pathways. researchgate.net

For the hydrolysis of an alkoxysilane like this compound, computational studies can investigate the role of catalysts (acid or base) by modeling how they interact with the reactants to lower the activation energy of the transition state. diva-portal.org

Reaction StepKey Computational Insight
Hydrolysis Determination of the activation energy for the cleavage of the Si-OCH₃ bond.
Condensation Calculation of the energy profile for the formation of a siloxane (Si-O-Si) bond from two silanol groups.
Catalysis Modeling how a catalyst (e.g., H₃O⁺) stabilizes the transition state, lowering the energy barrier.

Development of Predictive Models for Material Properties based on this compound Precursors

A major goal of computational materials science is to predict the macroscopic properties of a material based on its molecular constituents. By combining data from the theoretical methods described above with experimental results, it is possible to develop predictive models for materials derived from this compound. These models often employ machine learning (ML) algorithms. mdpi.comnih.gov

The development of such a model involves:

Database Creation: A large database is compiled containing information on the precursor molecules (like this compound), processing conditions (e.g., temperature, catalyst, water ratio), and the resulting material properties (e.g., tensile strength, elasticity, thermal stability). nih.govresearchgate.net

Feature Selection: Key molecular and process descriptors that are believed to influence the final properties are selected as inputs for the model. These can include quantum chemical descriptors of the precursor or outputs from MD simulations of the network structure. cmu.edu

Model Training: ML algorithms, such as artificial neural networks (ANN) or support vector machines (SVM), are trained on the database to learn the complex, non-linear relationships between the input features and the output properties. nih.govmdpi.com

Model Validation: The model's predictive accuracy is tested against data that was not used during the training process to ensure its reliability and generalizability. researchgate.net

These predictive models can dramatically accelerate the materials discovery process. Instead of synthesizing and testing every possible formulation, researchers can use the computational model to screen a vast number of virtual candidates and identify the most promising precursors and conditions for achieving desired material properties.

Future Research Directions and Emerging Paradigms in Dibutyldimethoxysilane Chemistry

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are becoming increasingly integral to the chemical industry, and the synthesis and application of organosilicon compounds like dibutyldimethoxysilane are no exception. Future research will likely focus on developing more environmentally benign synthetic routes to this compound, minimizing waste, reducing energy consumption, and utilizing renewable resources.

Beyond its synthesis, a significant area of research lies in the application of this compound in green processes. For instance, its use in aqueous emulsions to render porous substrates water-repellent is a notable advancement. google.comjustia.com These emulsion-based systems significantly reduce the reliance on volatile organic compounds (VOCs), which are a primary concern in traditional solvent-based compositions due to their flammability and toxicity. google.comjustia.com The development of buffered silane (B1218182) emulsions, for example, offers a non-toxic and non-flammable alternative for treating masonry and other building materials. google.com

Future research will likely explore:

The use of biocatalysts or chemocatalysts for the synthesis of this compound under milder conditions.

The development of solvent-free or aqueous-based formulations for a wider range of applications.

Life cycle assessments to quantify the environmental benefits of using this compound in various products and processes.

Advanced Functional Material Design and Engineering

This compound serves as a crucial building block in the creation of a variety of advanced functional materials due to the unique properties it imparts. Its bifunctional nature, with two hydrolyzable methoxy (B1213986) groups and two stable butyl groups, allows for the formation of cross-linked siloxane networks with tailored characteristics.

A prominent application is in the surface treatment of materials to create hydrophobic and protective coatings. When applied to porous inorganic substrates like perlite, this compound can render them water-repellent. google.com This is particularly valuable in the construction industry for protecting building materials from water damage. google.comjustia.com The butyl groups provide a durable hydrophobic surface, while the methoxy groups react to form a stable siloxane backbone that adheres to the substrate.

In the realm of microelectronics, this compound is a component in compositions for forming silicon-containing metal hard masks. epo.org These hard masks are essential for patterning processes in semiconductor manufacturing, particularly in multilayer resist methods. The inclusion of this compound contributes to the formation of a film with excellent dry etching resistance and the ability to fill fine patterns, which is critical for creating high-resolution integrated circuits. epo.org

Furthermore, this compound is a key component in catalyst systems for the polymerization of olefins, leading to the production of high-performance polymers. google.com.nagoogle.comgoogle.com

Applications of this compound in Advanced Functional Materials

Application AreaFunction of this compoundResulting Material/ProductKey BenefitsSource
Construction MaterialsHydrophobizing agent in aqueous emulsionsWater-repellent masonry and porous substratesReduced water penetration, non-toxic, non-flammable google.com, justia.com, google.com
MicroelectronicsComponent in hard mask compositionSilicon-containing metal hard mask for lithographyExcellent dry etching resistance, good pattern filling epo.org
Polymer ChemistryExternal electron donor in Ziegler-Natta catalystsPolyolefins (e.g., polypropylene)High catalytic activity and stereoregularity google.com.na, google.com, google.com
CoatingsPrecursor for abrasion-resistant coatingsOrganic resin laminatesEnhanced surface hardness and durability kettering.edu

Future work in this area will likely focus on creating hybrid materials that combine the properties of organosilicon polymers with other classes of materials, such as organic polymers or inorganic nanoparticles, to achieve novel functionalities.

Integration with Nanotechnology and Bio-Nano Materials

The integration of this compound into the fields of nanotechnology and bio-nano materials is an emerging area with significant potential. Its role as a precursor for silica-based materials allows for the formation of structures at the nanoscale with controlled properties.

A key example of its application in nanotechnology is in the formulation of compositions for silicon-containing metal hard masks used in advanced lithographic processes. epo.org These compositions can include metal oxide nanoparticles, and the polysiloxane network formed from the hydrolysis and condensation of silanes like this compound is crucial for the performance of these nanoscale patterns. The ability to create uniform and defect-free films is essential for the fabrication of next-generation electronic devices with ever-smaller feature sizes. epo.org

While direct applications in bio-nano materials are less documented, the biocompatibility of polysiloxanes opens up possibilities for future research. The hydrophobic nature imparted by the butyl groups could be exploited in the design of anti-fouling surfaces for biomedical devices or as hydrophobic coatings for drug delivery systems.

Future research directions include:

The use of this compound in sol-gel processes to synthesize silica (B1680970) nanoparticles with tailored surface functionalities for applications in catalysis, sensing, and drug delivery.

The development of hybrid organic-inorganic nanocomposites where this compound is used to modify the surface of nanoparticles to improve their dispersion and compatibility with polymer matrices.

Exploring the potential of dibutyldimethysilane-derived materials for creating biocompatible and biopassive coatings on medical implants.

Novel Catalytic Applications and Process Optimization

This compound has established a significant role as a component in catalyst systems, particularly for the polymerization of olefins. In Ziegler-Natta catalysis, it is often used as an external electron donor. google.com.nagoogle.com The presence of this compound in the catalyst composition has a profound impact on the performance of the catalyst, leading to higher polymerization activity and improved stereoregularity of the resulting polymer, such as polypropylene (B1209903). google.com.na

The optimization of these catalytic processes is an ongoing area of research. The choice of the organosilicon compound as an external electron donor is critical, and this compound is one of several alkoxysilanes that have been found to be effective. google.com.nagoogle.com The specific structure of the silane influences the interaction with the other catalyst components, which in turn dictates the properties of the final polymer.

Another catalytic application involves its use in dealcoholization condensation reactions for the production of organopolysiloxanes. google.com.na The process can be optimized by using a highly stable and easily removable catalyst, such as tetramethylammonium (B1211777) hydroxide (B78521), which promotes the reaction between a silicon-atom-bonded hydroxy group and a silicon-atom-bonded alkoxy group from compounds like this compound. google.com.na This approach simplifies the purification of the final product and reduces the environmental impact of the process. google.com.na

Role of this compound in Catalytic Systems

Catalytic ProcessRole of this compoundOther Key Catalyst ComponentsKey Outcome/OptimizationSource
Olefin PolymerizationExternal Electron DonorSolid titanium catalyst component (A), Alkylaluminium compound (B)Enhanced polymerization activity and stereoregularity of the polymer. google.com.na, google.com, google.com
Dealcoholization CondensationReactantQuaternary ammonium (B1175870) ion-containing compound (e.g., tetramethylammonium hydroxide)Production of organopolysiloxanes with a stable and easily removable catalyst, reducing environmental burden. google.com.na

Future research is expected to focus on:

The design of novel catalyst systems where this compound is incorporated into more complex molecular architectures to achieve even greater control over polymer properties.

The development of single-site catalysts where the ligand environment, potentially derived from silanes like this compound, plays a key role in the catalytic activity.

The use of this compound as a precursor for creating structured catalytic supports with controlled porosity and surface chemistry.

Synergistic Experimental and Computational Approaches

The synergy between experimental investigation and computational modeling is a powerful paradigm for accelerating the discovery and optimization of new materials and chemical processes. While specific computational studies focused solely on this compound for the applications discussed are not widely available in the surveyed literature, the potential for such synergistic approaches is immense.

Experimental work, such as that detailed in the numerous patents involving this compound, provides valuable data on the performance of this compound in various systems. google.comgoogle.com.naepo.orggoogle.com.na For example, the observed effects of this compound on the stereoselectivity of Ziegler-Natta catalysts or the hydrophobicity of a coating can be used to validate and refine computational models.

Computational chemistry, using methods such as Density Functional Theory (DFT), can provide fundamental insights into the mechanisms underlying these experimental observations. For instance, computational models could be used to:

Elucidate Reaction Mechanisms: Simulate the interaction of this compound with the active sites of a catalyst to understand how it influences the polymerization process at a molecular level.

Predict Material Properties: Calculate properties such as surface energy and adhesion to predict the effectiveness of this compound as a hydrophobizing agent on different substrates.

Guide Material Design: Screen virtual libraries of related alkoxysilane compounds to identify candidates with potentially superior performance before they are synthesized and tested in the laboratory, thus saving time and resources.

The future of research in this compound chemistry will undoubtedly involve a much closer integration of experimental and computational methods. This synergistic approach will enable a more rational design of materials and processes, moving from empirical optimization to a more predictive and knowledge-driven methodology.

Q & A

Q. How can experimental designs optimize this compound’s reaction efficiency with hydroxylated substrates?

  • Methodological Answer : Employ response surface methodology (RSM) to evaluate variables like temperature, catalyst concentration, and reaction time. Use ANOVA to identify significant factors. Cross-validate results with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported data on this compound’s thermal stability?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Compare results with literature using meta-analysis frameworks (Cochrane guidelines). Replicate disputed experiments to isolate variables like impurity levels .

Q. How do solvent polarity and pH influence this compound’s hydrolysis kinetics?

  • Methodological Answer : Design kinetic studies in buffered solutions (pH 3–10) using solvents of varying polarity (e.g., water, ethanol, acetone). Monitor hydrolysis via conductivity measurements or NMR. Apply the Eyring equation to correlate activation parameters with solvent effects .

Q. What computational models predict this compound’s interactions with inorganic surfaces?

  • Methodological Answer : Use density functional theory (DFT) to model adsorption energies on silica or metal oxides. Validate with experimental X-ray photoelectron spectroscopy (XPS) data. Parameterize force fields in molecular dynamics simulations to study long-term stability .

Q. How can long-term stability studies of this compound-based coatings be methodologically structured?

  • Methodological Answer : Accelerate aging tests (e.g., 85°C/85% humidity) and compare with real-time data. Use atomic force microscopy (AFM) to assess surface degradation. Apply Weibull statistics to predict failure rates. Document protocols per ISO 16701 for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.